molecular formula C13H11N3O3S B11479553 ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B11479553
M. Wt: 289.31 g/mol
InChI Key: LBBIAZLQNVNRMM-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as piperidine .

Chemical Reactions Analysis

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Utilized in the production of rubber accelerators and corrosion inhibitors.

    Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Explored for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its combined benzothiazole and pyrazole rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H11N3O3S/c1-2-19-12(18)8-7-14-16(11(8)17)13-15-9-5-3-4-6-10(9)20-13/h3-7,14H,2H2,1H3

InChI Key

LBBIAZLQNVNRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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